2-Ethylhexanoic acid

Description

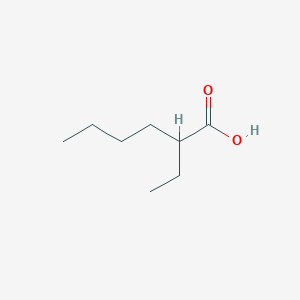

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2, Array | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025293 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear liquid | |

CAS No. |

149-57-5, 56006-48-5, 61788-37-2 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056006485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MU2J7VVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Toxicological Research of 2 Ethylhexanoic Acid

Developmental Toxicity Research

The developmental toxicity of 2-Ethylhexanoic acid (2-EHA) has been investigated in several studies to understand its potential to interfere with normal embryonic and fetal development.

Research on the developmental toxicity of 2-EHA has been conducted using various experimental animal models, primarily rats and rabbits, to assess its effects during organogenesis. nih.gov In one study, pregnant Fischer 344 rats were administered 2-EHA orally, which resulted in developmental toxicity, including reduced skeletal ossification, at doses that also caused maternal toxicity. nih.gov Another study involving Wistar rats also demonstrated the developmental effects of 2-EHA when administered through drinking water during gestation days 6-19. nih.gov

In contrast, studies on New Zealand white rabbits showed maternal toxicity, such as weight loss and abortion, at certain doses, but no adverse effects on fetal viability, growth, or morphology were observed. nih.gov These findings suggest that the developmental toxicity of 2-EHA can be species-specific. nih.gov The National Toxicology Program has concluded that there is sufficient evidence from animal studies to classify 2-EHA as a developmental toxicant. healthvermont.gov

Table 1: Summary of In vivo Developmental Toxicity Studies of this compound

| Animal Model | Route of Administration | Key Findings | Reference |

| Fischer 344 Rats | Oral | Maternal toxicity, increased resorptions, dead fetuses, growth retardation, and reduced skeletal ossification at maternally toxic doses. No malformations reported. | nih.gov |

| Wistar Rats | Drinking Water | Skeletal malformations observed even at doses not maternally toxic. Fetotoxicity (reduced fetal body weight) at higher doses. | nih.govoup.com |

| New Zealand White Rabbits | Oral | Maternal toxicity (including mortality and abortion) at higher doses. No adverse effects on fetal viability, growth, or morphology were observed. | nih.gov |

Studies in Wistar rats have shown that 2-EHA can induce teratogenic effects, particularly affecting the skeletal system. nih.gov The number of fetuses with malformations increased in a dose-dependent manner. nih.gov Notably, these teratogenic effects were observed at doses that did not produce overt maternal toxicity, indicating that the developing fetus may be more sensitive to 2-EHA than the maternal system. nih.gov While skeletal development is a primary target, visceral tissues appear to be less affected. nih.gov

The most prominent teratogenic effects of 2-EHA observed in animal studies are related to the skeletal system. nih.gov In Wistar rats, exposure to 2-EHA resulted in a range of skeletal malformations. nih.gov These included clubfoot, absence of the fibula, and polydactyly. nih.gov In addition to these overt malformations, a reduction in skeletal ossification was noted in the fetuses of Fischer 344 rats. nih.govbund.de Skeletal variations were observed in Wistar rat fetuses at the lowest dose tested in one study.

Table 2: Skeletal Malformations and Variations Induced by this compound in Rats

| Skeletal Anomaly | Animal Strain | Reference |

| Clubfoot | Wistar | nih.govoup.com |

| Absence of fibula | Wistar | nih.govoup.com |

| Polydactyly | Wistar | nih.govoup.com |

| Reduced skeletal ossification | Fischer 344 | nih.govbund.de |

| Skeletal variations | Wistar | healthvermont.gov |

While skeletal defects are the most common finding, some studies have reported visceral and external anomalies following 2-EHA exposure. In Wistar rats, a low incidence of visceral malformations was observed, with all cases occurring in the 2-EHA-treated groups. oup.com One specific visceral malformation noted was hydronephrosis. oup.com Additionally, dilatation of the brain ventricles was observed, which may be indicative of developmental delay. oup.com

Externally, a dose-dependent increase in "flabby legs," described as slightly paralyzed, was seen in the fetuses of all treated groups in one study. Some pups were born with kinky tails and exhibited lethargy. nih.gov

Exposure to 2-EHA has been shown to cause fetotoxicity, primarily manifesting as growth retardation. nih.gov In studies with both Fischer 344 and Wistar rats, a decrease in the mean fetal body weight was a consistent finding at certain dose levels. nih.govnih.gov This reduction in fetal weight was observed in both male and female fetuses. nih.gov

At higher doses that induced maternal toxicity in Fischer 344 rats, an increase in resorptions and the number of dead fetuses was also reported. nih.gov In another study, administration of 2-EHA to pregnant Wistar rats on specific days of gestation decreased the number of implantations and led to resorptions. nih.gov The total weight of offspring was also found to be reduced in a dose-dependent manner on days 4 and 13 after birth. researchgate.net

The precise mechanisms underlying the developmental toxicity of 2-EHA are not fully understood. However, research suggests that the teratogenicity is a specific and stereoselective effect. oup.com Studies have indicated that only the (R)-enantiomer of 2-EHA is teratogenic, while the (S)-enantiomer is not, despite similar concentrations of both isomers reaching the embryo. oup.com This suggests a specific interaction with a biological target. The compound has been shown to have a direct effect on the developing embryo. oup.com Furthermore, a quantitative structure-activity relationship (QSAR) analysis has correlated the induction of developmental malformations by 2-EHA with its hydrophobicity and molar refractivity. researchgate.net

Mechanisms of Developmental Toxicity

Role of Zinc Homeostasis and Metallothionein (B12644479) Induction

Research suggests that the developmental toxicity of this compound (2-EHA) may be linked to its effects on zinc metabolism. nih.gov It is hypothesized that maternal toxicity induced by certain chemicals can alter zinc (Zn) homeostasis, which in turn affects the developing conceptus. nih.gov

In studies with pregnant rats, exposure to developmentally toxic doses of 2-EHA was associated with changes in the distribution of zinc. Higher percentages of zinc-65 (B83180) (a radioactive isotope of zinc used for tracing) were retained in the maternal liver, while lower levels were found in the embryos compared to controls. This shift in zinc distribution was correlated with increased concentrations of metallothionein (MT) in the maternal liver. nih.gov Metallothioneins are proteins involved in zinc homeostasis and detoxification of heavy metals. These findings support the hypothesis that 2-EHA-induced maternal toxicity can influence embryonic zinc metabolism, potentially leading to abnormal development. nih.gov

Furthermore, the teratogenic effects of these chemicals can be modulated by dietary zinc intake. Studies have shown that culturing embryos in serum with low zinc levels or from 2-EHA-treated subjects resulted in delayed development. The addition of zinc to this serum was able to eliminate these developmental toxicities, highlighting the crucial role of zinc in mitigating the harmful effects of 2-EHA. nih.gov

In vitro Embryo Culture Models

In vitro embryo culture models, such as the rat whole embryo culture (WEC), are valuable tools for assessing the teratogenic potential of chemical compounds. In a typical WEC assay, neurulating rat embryos are cultured in the presence of the test compound for a period of time, during which they undergo early organogenesis. At the end of the culture period, the embryos are morphologically assessed for viability, growth, and the presence of malformations. birthdefectsresearch.org

While specific studies utilizing in vitro embryo culture models for this compound were not identified in the provided search results, the methodology is well-established for related compounds. For instance, the WEC assay has been used to evaluate the teratogenicity of valproate, a known human teratogen that is structurally similar to 2-EHA. birthdefectsresearch.org The WEC model allows for the investigation of direct effects of a compound on embryonic development, independent of maternal metabolic influences. The culture medium often contains a high percentage of serum, which mimics the in vivo circulatory environment and can be important for modeling a compound's protein binding and activity. birthdefectsresearch.org

Maternal Toxicity in Developmental Studies

Developmental toxicity studies in animal models have demonstrated that this compound can induce maternal toxicity, particularly at higher doses.

In Fischer 344 rats, oral administration of 2-EHA during organogenesis resulted in significant maternal toxicity at higher dose levels. nih.gov Similarly, in Wistar rats, maternal toxicity was observed at the highest dose tested. oup.com In New Zealand white rabbits, 2-EHA exposure also led to maternal toxicity, including mortality and abortions at higher concentrations. nih.gov

| Animal Model | Observed Maternal Effects | No-Observed-Adverse-Effect Level (NOAEL) for Maternal Toxicity |

|---|---|---|

| Fischer 344 Rats | Increased liver weight, resorptions, dead fetuses, and growth retardation. nih.gov | 250 mg/kg/day nih.gov |

| Wistar Rats | Reduced mean near-term body weight. nih.gov | 300 mg/kg oup.com |

| New Zealand White Rabbits | Mortality, abortion, reduced weight, reduced food consumption, and hypoactivity. nih.gov | 25 mg/kg/day nih.gov |

Reproductive Toxicity Research

Effects on Fertility and Reproductive Parameters

Studies in Wistar rats have shown that this compound can impair fertility and affect various reproductive parameters in both males and females. nih.govoup.comoup.com

| Parameter | Observed Effects in Wistar Rats |

|---|---|

| Fertility | A slight but dose-dependent decrease in fertility was observed. nih.govoup.com |

| Time to Mating | Increased time to mating was noted at higher doses. nih.govoup.com |

| Sperm Quality | Spermatozoa were significantly less motile, and the occurrence of abnormal sperm was more frequent at higher dose levels. nih.govoup.com |

| Implantation | Administration of 2-EHA on specific gestational days decreased the number of implantations and caused resorptions. nih.govoup.com |

Impact on Postnatal Development

Exposure to this compound during gestation and lactation has been shown to have adverse effects on the postnatal development of offspring in Wistar rats. nih.govoup.comoup.com

| Parameter | Observed Effects in Wistar Rat Pups |

|---|---|

| Litter Size | The average litter size was reduced at the highest dose level. nih.govoup.com |

| Body Weight Gain | Body weight gain was transiently slower during lactation at the highest dose. nih.govoup.com |

| Physical Development | Delayed physical development was observed, including delayed opening of eyes, eruption of teeth, and hair growth. nih.govoup.com |

| Physical Abnormalities | Several pups appeared abnormal, with observations of kinky tails, lethargy, and slightly paralyzed legs. nih.govoup.com |

| Reflexes | Delayed development of reflexes such as the grip reflex and cliff avoidance was noted. nih.govoup.com |

Gamete Quality Assessment

Research into the effects of this compound (2-EHA) on male gametes has been conducted in animal models. A study utilizing Wistar rats investigated the impact of 2-EHA exposure on sperm quality. In this study, male rats were exposed to the compound for 10 weeks. The findings indicated a negative effect on sperm quality, characterized by a significant decrease in motility and an increase in the frequency of morphologically abnormal sperm, particularly at higher dose levels. nih.gov

Specifically, spermatozoa were observed to be significantly less motile in groups exposed to 2-EHA. nih.gov Furthermore, the occurrence of abnormal sperm was more frequent in the groups receiving the two highest doses administered in the study. nih.gov

Table 1: Effects of this compound on Sperm Quality in Wistar Rats

| Parameter | Observation |

|---|---|

| Sperm Motility | Significantly decreased motility observed. nih.gov |

| Sperm Morphology | Increased frequency of abnormal sperm. nih.gov |

Uterine Implantation Studies

The impact of this compound on uterine implantation has been evaluated in studies with pregnant Wistar rats. In one such study, pregnant females were administered a single dose of 2-EHA by gavage on either Gestational Day 4, 5, 6, or 7, and the number of uterine implantations was assessed on Gestational Day 10. nih.gov

The results of this research showed that the administration of 2-EHA on Gestational Day 6 led to a decrease in the number of successful implantations. nih.gov Additionally, the exposure on this specific day of gestation was also found to cause an increase in fetal resorptions. nih.gov

Table 2: Effects of this compound on Uterine Implantation in Wistar Rats

| Endpoint | Gestational Day of Administration | Outcome |

|---|---|---|

| Number of Implantations | Day 6 | Decreased. nih.gov |

| Fetal Resorptions | Day 6 | Increased. nih.gov |

Genotoxicity and Mutagenicity Research

In vitro Studies in Mammalian Cells

The potential of this compound to induce structural chromosomal damage has been investigated in in vitro assays using mammalian cells. In a study involving cultured human lymphocytes, 2-EHA was analyzed for its ability to cause chromosome aberrations. The results from this study indicated that 2-EHA did not lead to an increase in the frequency of chromosome aberrations in these cells.

Another study conducted by the National Toxicology Program (NTP) evaluated 2-EHA in a chromosome aberration test using Chinese Hamster Ovary (CHO) cells. The findings of this assay were also negative, indicating that under the conditions of the test, 2-EHA did not induce structural chromosome aberrations in CHO cells. nih.gov

Table 3: Summary of In Vitro Chromosome Aberration Assay Results for this compound

| Cell Type | Metabolic Activation | Result |

|---|---|---|

| Human Lymphocytes | Not specified | Negative |

| Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Negative. nih.gov |

The genotoxic potential of this compound has also been evaluated through sister chromatid exchange (SCE) assays in mammalian cells. Sister chromatid exchange is the swapping of genetic material between two identical sister chromatids and can be induced by agents that damage DNA.

A study on cultured human lymphocytes found that this compound increased the frequency of sister chromatid exchanges. In research conducted by the National Toxicology Program (NTP), 2-EHA was tested in an SCE assay using Chinese Hamster Ovary (CHO) cells. The results of this study were positive, showing an increase in SCEs both with and without metabolic activation (S9). nih.gov

Table 4: Results of Sister Chromatid Exchange (SCE) Assay with this compound in CHO Cells

| Metabolic Activation | Trial Call |

|---|---|

| No Activation | Positive. nih.gov |

| Induced Rat Liver S9 | Positive. nih.gov |

Bacterial Mutagenicity Assays

Bacterial mutagenicity assays, most notably the Ames test, are widely used to screen for the mutagenic potential of chemicals. nih.gov These tests utilize specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, that have mutations rendering them unable to synthesize an essential amino acid. youtube.com A positive result is indicated when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. youtube.com

This compound has been evaluated in such reverse mutation assays and was found to be non-mutagenic. prod-techstreet.com These findings suggest that 2-EHA does not induce point mutations or small frameshift mutations in the bacterial strains tested. prod-techstreet.com

Table 1: Summary of Bacterial Mutagenicity Assay for this compound

| Assay Type | Test System | Metabolic Activation | Result |

| Reverse Mutation Assay | Salmonella typhimurium, E. coli | With and Without | Negative |

Relationship to 2-Ethylhexanol Genotoxicity

This compound is the primary metabolite of 2-Ethylhexanol. Therefore, the toxicological profile of 2-Ethylhexanol is highly relevant to understanding the potential effects of 2-EHA. Based on a range of in vitro and in vivo studies, 2-Ethylhexanol is not considered to be genotoxic. arkema.com This lack of genotoxicity in the parent compound aligns with the negative results observed for 2-EHA in bacterial mutagenicity assays. prod-techstreet.com

Carcinogenicity Research

Carcinogenicity research assesses the potential of a substance to cause cancer. This is often evaluated through long-term studies in animals.

Long-term Animal Bioassays

There is a lack of chronic, long-term carcinogenicity studies conducted directly on this compound in laboratory animals. prod-techstreet.com However, research on its precursor, 2-Ethylhexanol, provides relevant data. In two-year oral gavage studies, 2-Ethylhexanol was not found to be carcinogenic in rats.

In a study involving mice, the results were more complex. While chronic oral studies of 2-Ethylhexanol were considered negative in male mice, a statistically significant increase in hepatocellular carcinomas was observed in female mice. prod-techstreet.com This increase was noted when compared to a specific vehicle control group (aqueous polyoxyl-35 castor oil) but not when compared to a water control group. prod-techstreet.com This led researchers to conclude that the carcinogenic potential of 2-Ethylhexanol, and by extension its metabolite 2-EHA, in female mice was weak or equivocal. prod-techstreet.com The postulated mechanism for these liver effects was peroxisome proliferation, a process to which rodents are more susceptible than humans. prod-techstreet.com

Table 2: Findings from Long-term Bioassays of 2-Ethylhexanol

| Species | Sex | Finding | Conclusion |

| Rat | Male & Female | Negative | Not Carcinogenic |

| Mouse | Male | Negative | Not Carcinogenic prod-techstreet.com |

| Mouse | Female | Increased hepatocellular carcinomas (vs. vehicle control) | Weak or Equivocal prod-techstreet.com |

Evaluation of Metabolites

This compound is a primary metabolite of various industrial chemicals, including the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.gov The metabolism of 2-EHA itself has been investigated in humans. The major metabolic pathway is beta-oxidation, which results in the formation of urinary metabolites. nih.gov The dominant final metabolite identified in urine is 3-oxo-2-ethylhexanoic acid. nih.gov No specific carcinogenicity studies on the metabolites of 2-EHA, such as 3-oxo-2-ethylhexanoic acid, were identified in the reviewed literature.

Other Systemic Toxicity Research

Beyond genotoxicity and carcinogenicity, research has explored other systemic effects of this compound.

In studies with rats and mice, oral administration of 2-EHA led to signs of liver effects, including increased liver weight and hepatocyte hypertrophy (enlargement of liver cells). prod-techstreet.com These changes were associated with peroxisome proliferation. prod-techstreet.com

Developmental toxicity has also been a focus of research. In studies with pregnant rats, 2-EHA was observed to cross the placenta and was detected in embryos. Oral exposure in rats during gestation resulted in developmental effects, including skeletal variations and reduced fetal body weights, often in the absence of significant maternal toxicity. nih.gov In contrast, studies in rabbits showed adverse maternal effects at certain doses, but no evidence of teratogenicity (birth defects) or adverse effects on fetal viability or growth. nih.gov

Table 3: Summary of Other Systemic Toxicity Findings for this compound

| Toxicity Type | Species | Key Findings |

| Hepatic Toxicity | Rat, Mouse | Increased liver weight, hepatocyte hypertrophy, peroxisome proliferation. prod-techstreet.com |

| Developmental Toxicity | Rat | Skeletal variations, reduced fetal body weight. nih.gov |

| Developmental Toxicity | Rabbit | Maternal toxicity observed; no adverse fetal effects or teratogenicity. nih.gov |

Liver and Organ-Specific Effects

This compound (2-EHA) has been shown to induce several effects on the liver in animal studies. Subchronic oral exposure in Fischer 344 rats and B6C3F1 mice resulted in increased absolute and relative liver weight. prod-techstreet.comnih.gov Histological examination of the liver in these studies revealed hepatocyte hypertrophy, which is an increase in the size of liver cells. nih.gov Additionally, changes in lipid metabolism were observed, including alterations in cholesterol and triglyceride levels. prod-techstreet.comnih.gov In rats, cholesterol levels were elevated, while in mice, triglyceride levels were lower. nih.gov These hepatic effects were found to be reversible after a recovery period. nih.gov The observed liver enlargement and cellular changes are largely attributed to the proliferation of peroxisomes. prod-techstreet.com

Table 1: Summary of Liver and Organ-Specific Effects of this compound in Rodents

| Species | Effect | Observation |

|---|---|---|

| Rat (Fischer 344) | Increased Liver Weight | Absolute and relative liver weight increased. prod-techstreet.comnih.gov |

| Hepatocyte Hypertrophy | Enlargement of liver cells. nih.gov | |

| Altered Cholesterol Levels | Increased cholesterol levels. nih.gov | |

| Mouse (B6C3F1) | Increased Liver Weight | Relative liver weight increased. nih.gov |

| Hepatocyte Hypertrophy | Enlargement of liver cells. nih.gov | |

| Altered Triglyceride Levels | Decreased triglyceride levels. nih.gov |

This compound is a well-documented peroxisome proliferator in rodents. prod-techstreet.comnih.gov Peroxisome proliferators are substances that induce an increase in the number and size of peroxisomes, which are organelles involved in various metabolic processes, including fatty acid oxidation. who.int The induction of peroxisome proliferation by 2-EHA is considered the primary mechanism underlying the observed hepatomegaly (liver enlargement) and other hepatic effects in rats and mice. prod-techstreet.com

Research has also investigated the stereoselectivity of 2-EHA's peroxisome proliferation potential. An in vitro study using rat hepatocytes demonstrated that the (+)-(S)-enantiomer of 2-EHA is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer. nih.gov The racemic mixture showed an intermediate potency. nih.gov This suggests that the biological activity of 2-EHA regarding peroxisome proliferation is stereoselective. nih.gov It is important to note that the response to peroxisome proliferators can be species-specific, with rodents being particularly susceptible, while humans are considered less responsive. prod-techstreet.com

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.comnih.gov Inhibition of GST activity can potentially lead to an accumulation of toxic substances. In vitro studies have been conducted to evaluate the effect of 2-EHA on GST activity.

One study investigating the inhibitory response of mouse and rat liver cytosolic GSTs found that this compound was a moderate to weak inhibitor. nih.gov The study used 1,2-dichloro-4-nitrobenzene (DCNB) and 1,2-epoxy-3-(p-nitrophenoxy)propane (B1217041) (ENPP) as substrates for the GST enzymes. nih.gov While other compounds tested, such as mono(2-ethylhexyl) phthalate (MEHP), were potent inhibitors, 2-EHA demonstrated a lower inhibitory capacity in this assay. nih.gov This in vitro inhibition may contribute to some of the toxic effects observed in vivo following exposure to compounds that are metabolized to 2-EHA. nih.gov

Neurodevelopmental Toxicity Potential

Exposure to this compound during development has been shown to have toxic effects in animal models. In rats, oral administration of 2-EHA during gestation resulted in an increased incidence of skeletal malformations and variations in the fetuses. prod-techstreet.comindustrialchemicals.gov.au Furthermore, developmental neurotoxicity was evidenced by the observation of dilated lateral ventricles of the brain, with or without compression of the surrounding tissue. prod-techstreet.com Another study in rats reported the occurrence of clubfoot. prod-techstreet.com These developmental effects were observed in some studies in the absence of significant maternal toxicity, suggesting a specific sensitivity of the developing organism to 2-EHA. industrialchemicals.gov.au

Table 2: Summary of Neurodevelopmental Toxicity Findings for this compound in Rats

| Developmental Effect | Observation |

|---|---|

| Skeletal System | Increased incidence of skeletal malformations and variations. prod-techstreet.comindustrialchemicals.gov.au |

| Clubfoot. prod-techstreet.com | |

| Central Nervous System | Dilated lateral ventricles of the brain. prod-techstreet.com |

Urea (B33335) Cycle Metabolism and Inhibition of Citrulline Synthesis

The urea cycle is a metabolic pathway that takes place primarily in the liver and is responsible for the conversion of toxic ammonia (B1221849) into urea for excretion. wikipedia.org Some evidence suggests that this compound may interfere with this crucial pathway. An occupational report and a 20-day study in rats indicated a potential inhibition of the urea cycle. prod-techstreet.com However, no adverse effects related to urea cycle disruption were noted in subchronic studies in rats or mice. prod-techstreet.com The inhibitory effect of 2-EHA on urea synthesis could be partially compensated for by increased concentrations of arginine and ornithine, which would help to drive the cycle. nih.gov

Citrulline is a key amino acid intermediate in the urea cycle, and its synthesis is a critical step. nih.gov While direct inhibition of citrulline synthesis by 2-EHA is not extensively detailed in the available literature, the suggested interference with the urea cycle implies a potential impact on this process. prod-techstreet.com

Immunomodulatory Effects

This compound has demonstrated the potential to modulate the immune system. An in vitro study on human polymorphonuclear leukocytes (PMNLs) investigated the effect of 2-EHA on the production of reactive oxygen species (ROS), which is a key component of the inflammatory response. nih.gov The results showed that 2-EHA dose-dependently inhibited the formyl-methionyl-leucyl-phenylalanine (FMLP)-induced respiratory burst in these immune cells. nih.gov Furthermore, it reduced the oxidative burst triggered by protein kinase C (PKC) activators. nih.gov These findings suggest that 2-EHA has an immunosuppressive effect in vitro by inhibiting the activation of PMNLs to produce ROS. nih.gov

Exposure Route-Specific Toxicity Research

The toxicity of this compound has been evaluated through various routes of exposure in animal studies.

Oral Exposure: The majority of toxicity studies on 2-EHA have been conducted via the oral route. Acute oral toxicity is considered low to moderate, with reported median lethal dose (LD50) values in rats being greater than 2000 mg/kg body weight. industrialchemicals.gov.au Subchronic oral studies in rats and mice have identified the liver as a primary target organ, with effects such as increased weight and hepatocyte hypertrophy. nih.gov Developmental toxicity studies in rats following oral administration have demonstrated skeletal malformations and neurodevelopmental effects. prod-techstreet.comindustrialchemicals.gov.au

Dermal Exposure: 2-EHA exhibits low to moderate acute toxicity following dermal exposure. industrialchemicals.gov.au The dermal LD50 in rabbits has been reported as 1260 mg/kg body weight. industrialchemicals.gov.au While specific dermal developmental toxicity studies for 2-EHA are not readily available, studies on its analogue, 2-ethylhexanol, have been considered for risk assessment. canada.ca

Inhalation Exposure: The acute toxicity of 2-EHA via inhalation is low. industrialchemicals.gov.au In rats, the median lethal concentration (LC50) was reported to be greater than 2356 mg/m³ after a six-hour exposure. industrialchemicals.gov.au

Oral Exposure Studies

Oral exposure to this compound (2-EHA) has been the subject of numerous toxicological studies in animal models to determine its acute, subchronic, and developmental effects.

Acute oral toxicity studies have established a low to moderate toxicity profile for 2-EHA. The median lethal dose (LD50) in rats has been reported in the range of 2043 to 3640 mg/kg body weight. andersonsprocesssolutions.combund.de In guinea pigs, the oral LD50 values were reported to be between 800 and 1600 mg/kg body weight. Sub-lethal effects observed in rats included apathy, difficulty breathing, and an unsteady gait.

Subchronic oral toxicity has been evaluated in both rats and mice. In a 13-week study, Fischer 344 rats and B6C3F1 mice were fed diets containing 2-EHA. nih.gov No mortality or significant clinical signs of toxicity were observed. nih.gov However, at the highest concentration (1.5% in feed), a reduction in body weight and food consumption was noted in both species. nih.gov The principal effects were observed in the liver, including increased relative liver weight and hepatocyte hypertrophy in both rats and mice fed the 0.5% and 1.5% diets. nih.govprod-techstreet.com Changes in lipid metabolism were also noted, with increased cholesterol levels in rats and mice and decreased triglyceride levels in mice. nih.gov These effects were found to be reversible after a 4-week recovery period. nih.gov The no-observed-adverse-effect level (NOAEL) for male rats was determined to be 61 mg/kg/day, while the no-observed-effect level (NOEL) for female rats was 71 mg/kg/day. nih.gov For mice, the NOELs were 180 mg/kg/day for males and 205 mg/kg/day for females. nih.gov

Developmental toxicity studies have been conducted in rats and rabbits. In Fischer 344 rats, oral administration of 2-EHA during organogenesis resulted in maternal toxicity at higher doses, including increased liver weight. nih.govoup.com Developmental effects, such as increased resorptions, dead fetuses, and growth retardation, were observed at maternally toxic doses. nih.govoup.com Specifically, a reduction in skeletal ossification was noted in fetuses at 250 mg/kg/day. nih.govoup.com The NOAEL for maternal toxicity in rats was 250 mg/kg/day, and for developmental toxicity, it was 100 mg/kg/day. prod-techstreet.comnih.gov In another study with Wistar rats, skeletal variations in fetuses were observed at the lowest dose of 100 mg/kg/day, establishing this as the lowest-observed-adverse-effect-level (LOAEL) for developmental toxicity in the absence of maternal toxicity.

In New Zealand white rabbits, maternal toxicity, including mortality and abortion, was observed at doses of 125 mg/kg/day and higher. nih.govoup.com However, no adverse effects on fetal viability, growth, or morphology were reported at any dose level. nih.govoup.com The maternal NOAEL in rabbits was 25 mg/kg/day, and the developmental NOAEL was greater than or equal to 250 mg/kg/day. nih.gov

Table 1: Oral Exposure Studies on this compound

| Species | Study Type | Key Findings |

|---|---|---|

| Rat | Acute Toxicity (LD50) | 2043 - 3640 mg/kg bw andersonsprocesssolutions.combund.de |

| Guinea Pig | Acute Toxicity (LD50) | 800 - 1600 mg/kg bw |

| Rat (Fischer 344) | 13-Week Subchronic | NOAEL (Male): 61 mg/kg/day; NOEL (Female): 71 mg/kg/day; Liver effects observed. nih.gov |

| Mouse (B6C3F1) | 13-Week Subchronic | NOEL: 180 mg/kg/day (Male), 205 mg/kg/day (Female); Liver effects observed. nih.gov |

| Rat (Fischer 344) | Developmental Toxicity | Maternal NOAEL: 250 mg/kg/day; Developmental NOAEL: 100 mg/kg/day. nih.gov |

| Rabbit (New Zealand White) | Developmental Toxicity | Maternal NOAEL: 25 mg/kg/day; Developmental NOAEL: ≥250 mg/kg/day. nih.gov |

Dermal Exposure Studies

Research into the toxicological effects of dermal exposure to this compound has focused on acute toxicity and skin irritation potential.

Acute dermal toxicity studies indicate low to moderate toxicity. In rats, the dermal LD50 value was reported to be greater than 2000 mg/kg body weight. For rabbits, a dermal LD50 of 1260 mg/kg body weight has been reported. Toxicokinetic studies in rats showed that dermal absorption is limited, with up to 5% of the applied dose being absorbed after 96 hours. Another study in female Fischer 344 rats found that occlusive dermal exposure could damage the epidermis and lead to a dermal absorption of 70% relative to intravenous dosing. nih.gov However, if the skin was washed promptly after application, less than 0.2% of the substance was found in the excreta. nih.gov

2-EHA has been identified as a skin irritant. ilo.org A skin irritation study in rabbits using a semi-occlusive patch resulted in erythema and eschar formation that was still visible after a 14-day observation period, with intermittent edema also being observed. In guinea pigs, application of undiluted 2-EHA under an occluded patch for 24 hours caused slight edema, erythema, and necrosis. nih.gov

Table 2: Dermal Exposure Studies on this compound

| Species | Study Type | Key Findings |

|---|---|---|

| Rat | Acute Toxicity (LD50) | >2000 mg/kg bw |

| Rabbit | Acute Toxicity (LD50) | 1260 mg/kg bw |

| Rabbit | Skin Irritation | Erythema and eschar formation observed. |

| Guinea Pig | Skin Irritation | Slight edema, erythema, and necrosis with undiluted substance. nih.gov |

Inhalation Exposure Studies

Studies on the effects of inhalation exposure to this compound have demonstrated low acute toxicity. The substance is known to be irritating to the respiratory tract. ilo.org

In acute inhalation studies, the median lethal concentration (LC50) in both rats and guinea pigs was reported to be greater than 2356 mg/m³ following a six-hour exposure. Another acute study in rats showed no mortalities after an eight-hour whole-body exposure to 2-EHA vapors at a concentration of 0.11 mg/L.

While specific subchronic inhalation studies on 2-EHA are limited, a 90-day study was conducted on its precursor, 2-ethylhexanol, in Wistar rats. nih.gov Animals were exposed to vapors at concentrations up to 120 ppm for 6 hours a day. nih.gov No substance-related adverse effects were observed on body weight, mortality, organ weights, or clinical parameters. nih.gov There were also no treatment-related findings at necropsy or upon histological examination. nih.gov The no-observed-adverse-effect-level (NOAEL) for both male and female rats in this study was determined to be 120 ppm, the highest concentration tested. nih.gov

Table 3: Inhalation Exposure Studies on this compound & Related Compound

| Compound | Species | Study Type | Key Findings |

|---|---|---|---|

| This compound | Rat & Guinea Pig | Acute Toxicity (LC50) | >2356 mg/m³ (6-hour exposure) |

| This compound | Rat | Acute Toxicity | No mortality at 0.11 mg/L (8-hour exposure) |

| 2-Ethylhexanol | Rat (Wistar) | 90-Day Subchronic | NOAEL: 120 ppm nih.gov |

Metabolic and Pharmacokinetic Research of 2 Ethylhexanoic Acid

Biotransformation Pathways

The biotransformation of 2-Ethylhexanoic acid (2-EHA) involves its formation from various industrial and environmental precursors, followed by extensive metabolic processes within the body. These pathways are crucial for understanding the toxicokinetics and potential biological effects of this compound.

This compound is not only produced for industrial applications but is also a significant metabolite of several widely used chemical compounds. industrialchemicals.gov.auresearchgate.net A primary precursor is di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer. industrialchemicals.gov.auresearchgate.net Upon ingestion or exposure, DEHP undergoes hydrolysis by esterases, yielding 2-ethylhexanol. industrialchemicals.gov.au This alcohol is subsequently oxidized in the liver by cytochrome P450 enzymes to form 2-EHA. industrialchemicals.gov.au This metabolic conversion is a key step in the biotransformation of DEHP within the body. nih.gov

Another significant precursor to 2-EHA is 2-ethylhexanal (B89479). smsrail.com In industrial synthesis, 2-ethylhexanal is oxidized to produce 2-EHA. nih.govnih.govtandfonline.com This process can also occur metabolically. 2-ethylhexanal itself is produced from the aldol (B89426) condensation of butyraldehyde. nih.gov The formation of 2-EHA from these precursors is a critical consideration in assessing human exposure and metabolic load from various environmental and industrial sources.

The enzymatic formation of 2-EHA from 2-ethylhexanol has been shown to be stereoselective. Studies using P450cam have demonstrated that the (R)-enantiomer of this compound is produced at a significantly higher rate than the (S)-enantiomer from a racemic mixture of 2-ethylhexanol. industrialchemicals.gov.au

Table 1: Key Precursors of this compound

| Precursor Compound | Metabolic Process | Resulting Compound |

| di(2-ethylhexyl) phthalate (DEHP) | Hydrolysis | 2-ethylhexanol |

| 2-ethylhexanol | Oxidation | This compound |

| 2-ethylhexanal | Oxidation | This compound |

Once formed, this compound undergoes further metabolism through both oxidative and conjugative pathways. The primary catabolic route for 2-EHA in humans is β-oxidation, a common pathway for fatty acid degradation. industrialchemicals.gov.au This process involves the sequential cleavage of two-carbon units from the fatty acid chain. A dominant urinary metabolite resulting from this pathway is 3-oxo-2-ethylhexanoic acid. industrialchemicals.gov.au

In addition to β-oxidation, other oxidative metabolites of 2-EHA have been identified, particularly in animal studies. In female Fischer 344 rats, major urinary metabolites include 2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid), 2-ethyl-5-hydroxyhexanoic acid, and 2-ethyl-6-hydroxyhexanoic acid. tandfonline.com The formation of 2-ethyl-1,6-hexanedioic acid is mediated by cytochrome P450 enzymes. nih.gov

Conjugation is another significant metabolic pathway for 2-EHA. Glucuronidation, the process of attaching a glucuronic acid moiety to a substrate, is a key detoxification mechanism. osha.gov The glucuronide of 2-EHA is a major urinary metabolite found in rats. tandfonline.comnih.gov This conjugation reaction increases the water solubility of 2-EHA, facilitating its excretion from the body. osha.gov Studies have shown that liver microsomes from various mammalian species, including humans, are capable of glucuronidating 2-EHA. nih.gov

Table 2: Major Metabolites of this compound

| Metabolic Pathway | Metabolite | Species |

| β-oxidation | 3-oxo-2-ethylhexanoic acid | Human |

| Oxidation | 2-ethyl-1,6-hexanedioic acid | Rat |

| Oxidation | 2-ethyl-5-hydroxyhexanoic acid | Rat |

| Oxidation | 2-ethyl-6-hydroxyhexanoic acid | Rat |

| Glucuronidation | This compound glucuronide | Rat |

Absorption Studies